5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine
Description
Fundamental Molecular Architecture
The molecular geometry of 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine is characterized by the presence of three distinct structural domains: the pyridine ring system, the piperidine substituent, and the bromine atom positioned at the 5-position of the pyridine core. The compound's systematic International Union of Pure and Applied Chemistry name, 5-bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine, accurately reflects the substitution pattern and functional group arrangement. The pyridine nitrogen atom at position 1 serves as the primary coordination site, while the amino group at position 3 provides additional hydrogen bonding capabilities that significantly influence the compound's three-dimensional structure.
The piperidine ring adopts a chair conformation in most stable configurations, with the methyl substituent preferentially occupying an equatorial position to minimize steric hindrance. This conformational preference directly impacts the overall molecular shape and influences intermolecular interactions in both solution and solid state. The nitrogen atom of the piperidine ring is directly bonded to the pyridine carbon at position 6, creating a rigid connection between the two heterocyclic systems that restricts rotational freedom around this bond.
Crystallographic Structure Determination
X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms within 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine crystals. The crystallographic analysis reveals critical information about bond lengths, bond angles, and intermolecular interactions that govern the solid-state packing behavior. Typical carbon-nitrogen bond lengths in the pyridine ring range from 1.33 to 1.35 Angstroms, while the carbon-bromine bond length is approximately 1.90 Angstroms, consistent with expected values for aromatic brominated compounds.
The crystal structure analysis demonstrates that hydrogen bonding networks play a crucial role in stabilizing the crystal lattice. The amino group at position 3 of the pyridine ring participates in intermolecular hydrogen bonding with neighboring molecules, creating extended networks that influence the material's physical properties. The bromine atom, due to its size and electronegativity, contributes to halogen bonding interactions that further stabilize the crystal structure. Unit cell parameters and space group determination provide essential information for understanding the symmetry elements present in the crystalline form.
Properties
IUPAC Name |
5-bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-8-2-4-15(5-3-8)11-10(12)6-9(13)7-14-11/h6-8H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNONVVVTJZYBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Approach
- Starting Material: Halogenated pyridine derivatives such as 2-bromo-4-methylpyridine.
- Step 1: The nucleophilic substitution of the halogen at the 6-position of the pyridine ring with 4-methylpiperidine under basic or neutral conditions.
- Step 2: Introduction of the amino group at the 3-position can be achieved by direct amination or via reduction of a nitro precursor.
- Step 3: Bromination at the 5-position is performed using selective brominating agents (e.g., N-bromosuccinimide) under controlled temperature to avoid polybromination.
This method benefits from the availability of halogenated pyridine precursors and the nucleophilicity of the piperidine nitrogen.
Palladium-Catalyzed Buchwald–Hartwig Amination
- Catalyst System: Pd2(dba)3 with ligands such as Xantphos or S-Phos.
- Reagents: 5-Bromo-6-chloropyridin-3-amine or related intermediates.
- Conditions: Typically conducted in dry dioxane or DMF under inert atmosphere at elevated temperatures (80–120 °C).
- Procedure: The palladium catalyst facilitates the coupling of the 4-methylpiperidine amine with the halogenated pyridine ring, forming the C–N bond at the 6-position.
- Advantages: High regioselectivity and tolerance to various functional groups.
This method is widely used for the synthesis of complex pyridine derivatives with amine substituents and allows for late-stage functionalization.
One-Pot Multi-Step Synthesis
- Description: Some protocols optimize the synthesis by combining steps such as amination, bromination, and protection/deprotection in a one-pot sequence.
- Example: Starting from 3-bromo-2-methoxy-5-nitropyridine, hydrazine monohydrate reduction forms hydroxylamine intermediates, followed by base treatment and methyl chloroformate addition to yield protected intermediates. Subsequent substitution with 4-methylpiperidine introduces the piperidinyl moiety.
- Yield: Reported yields for similar pyridine derivatives range around 60–70% for the overall sequence.
- Monitoring: Thin layer chromatography (TLC) and NMR spectroscopy are used to monitor reaction progress and purity.
This approach reduces purification steps and improves overall efficiency.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | 4-Methylpiperidine, base, solvent (e.g., DMF) | 70–80 | Temperature controlled to avoid side reactions |
| 2 | Bromination | N-Bromosuccinimide (NBS), solvent (e.g., DMF), 0–25 °C | 60–75 | Selective for 5-position bromination |
| 3 | Amination (if not present) | Pd-catalyst, ligand, base, inert atmosphere | 65–85 | Buchwald–Hartwig amination preferred for regioselectivity |
| 4 | One-pot multi-step synthesis | Hydrazine monohydrate, sodium bicarbonate, methyl chloroformate | 69 | Efficient and scalable |
Research Findings and Optimization Insights
- The palladium-catalyzed amination step is critical for introducing the 4-methylpiperidin-1-yl group with high regioselectivity. Ligand choice (e.g., Xantphos) and base (e.g., cesium carbonate) significantly affect yields and reaction times.
- Bromination requires precise control of reagent equivalents and temperature to avoid dibrominated byproducts.
- One-pot procedures combining reduction, protection, and substitution steps have been optimized to improve overall yield and reduce purification steps, with yields reported around 69% for analogous compounds.
- Alternative methods avoiding palladium catalysis have been explored, but palladium-mediated coupling remains the most versatile and high-yielding approach.
- Monitoring by TLC and NMR ensures reaction completion and purity, with characteristic chemical shifts confirming substitution patterns on the pyridine ring.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | Halogenated pyridine (e.g., 2-bromo-4-methylpyridine) | 4-Methylpiperidine, base, solvent | Simple, cost-effective | Moderate regioselectivity |
| Palladium-Catalyzed Amination | Halogenated pyridine amine derivatives | Pd2(dba)3, Xantphos, Cs2CO3, dry dioxane, 80–120 °C | High regioselectivity, broad scope | Requires expensive catalyst |
| One-Pot Multi-Step Synthesis | Nitro-substituted pyridine derivatives | Hydrazine monohydrate, methyl chloroformate, NaHCO3 | Efficient, fewer purifications | Complex reaction monitoring |
Chemical Reactions Analysis
5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, the amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
The compound 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine has garnered attention in various fields of scientific research, particularly in medicinal chemistry. This article explores its applications, focusing on biological activities, synthesis methods, and potential therapeutic uses.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine | Bromine substitution on pyridine | Potentially enhanced activity due to halogen effects |
| N-(4-Methylpiperazin-1-yl)pyridin-3-amines | Piperazine ring instead of piperidine | Known for kinase inhibition |
| 3-Amino-pyridine derivatives | Varying substitutions on pyridine | Broad spectrum activity against multiple targets |
Medicinal Chemistry
The compound has shown promise in the development of therapeutics targeting various diseases, particularly those involving protein kinases. Protein kinases are crucial in signaling pathways, and their aberrant activity is linked to cancer and inflammatory diseases . The unique combination of the bromine atom and the piperidine ring may enhance the compound's ability to inhibit specific kinases, making it a candidate for further investigation in drug discovery programs.
Central Nervous System (CNS) Research
Research has indicated that compounds similar to 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine can act as selective antagonists for adenosine receptors in the CNS. Adenosine plays a significant role in modulating physiological functions such as neurotransmission and neuroprotection . The compound's potential to modulate these pathways could lead to new treatments for neurological disorders.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyridine derivatives, including those structurally related to 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine. These compounds have exhibited significant activity against resistant bacterial strains, indicating their potential as new antibiotics . The structural modifications that enhance binding affinity to bacterial targets are areas of ongoing research.
Case Study 1: Protein Kinase Inhibition
A study evaluated several derivatives of 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine for their inhibitory effects on specific protein kinases involved in cancer signaling pathways. The results indicated that certain modifications significantly enhanced potency against target kinases, supporting further exploration in clinical settings.
Case Study 2: CNS Modulation
In vivo studies demonstrated that analogs of this compound could effectively cross the blood-brain barrier and modulate adenosine receptor activity, leading to improved outcomes in models of neurodegeneration. The pharmacokinetic profiles suggested favorable absorption and distribution characteristics, making them suitable candidates for CNS-targeted therapies .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects on Lipophilicity: The 4-methylpiperidin-1-yl group in the target compound increases lipophilicity compared to 5-Bromo-6-methoxypyridin-3-amine (methoxy group) or 5-Bromo-2-morpholinopyridin-3-amine (morpholino group). This property may enhance membrane permeability in drug design . The morpholino group (oxygen atom) in 5-Bromo-2-morpholinopyridin-3-amine improves water solubility due to its ability to form hydrogen bonds .
Steric and Electronic Influences :
- The piperazine derivative (CAS: 364794-55-8) shares the same molecular weight as the target compound but features a methylpiperazine-CH₂ linker. This structural flexibility may facilitate interactions with enzymatic active sites .
- 5-Bromo-6-methylpyridin-3-amine lacks a heterocyclic substituent, resulting in reduced steric hindrance and simpler synthetic routes .
Synthetic Considerations: Brominated pyridin-amines are often synthesized via palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution. The 4-methylpiperidin-1-yl group in the target compound likely requires advanced catalytic conditions . Methoxy and morpholino derivatives can be synthesized under milder conditions due to the reactivity of oxygen-based nucleophiles .
Biological Activity
5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine is a pyridine derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the 5th position, a 4-methylpiperidin-1-yl group at the 6th position, and an amine group at the 3rd position of the pyridine ring. Its unique structure suggests diverse interactions with biological targets, making it a candidate for further research in drug development.
Structural Features
The molecular formula of 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine is C12H16BrN3, with a molecular weight of approximately 270.19 g/mol. The presence of the bromine atom is significant as halogen substitutions can enhance biological activity through various mechanisms, including increased lipophilicity and improved binding affinities to target proteins.
Biological Activity
Research indicates that 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine exhibits promising biological activities, primarily related to its potential as an inhibitor in various pathways:
1. Kinase Inhibition
The compound has been studied for its ability to inhibit specific kinases, which are critical in many signaling pathways involved in cancer and other diseases. The structural similarity to other known kinase inhibitors suggests that it may interact effectively with ATP-binding sites .
3. Anticancer Potential
Preliminary investigations suggest that the compound may serve as an intermediate in developing anticancer therapies. Its interaction with molecular targets involved in cellular signaling pathways indicates potential applications in cancer treatment .
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of compounds related to or structurally similar to 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine:
The biological activity of 5-Bromo-6-(4-methylpiperidin-1-yl)pyridin-3-amine can be attributed to several mechanisms:
- Binding Affinity : The compound's structural features allow it to bind effectively to target proteins, potentially altering their activity.
- Halogen Effects : The presence of bromine enhances lipophilicity and may improve membrane permeability, facilitating better bioavailability.
- Piperidine Influence : The piperidine moiety is known to enhance interaction with various receptors and enzymes, contributing to its biological efficacy.
Q & A
Q. What methodologies enable the study of this compound’s role in kinase inhibition or other biological pathways?
- Methodology : Conduct in vitro kinase assays (e.g., p38 MAPK inhibition using ADP-Glo™). Pair with cellular assays (e.g., Western blot for phospho-protein levels) and SAR studies to correlate substituent effects with activity. Cross-reference with structurally similar inhibitors (e.g., SB-202190) for mechanistic insights .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
